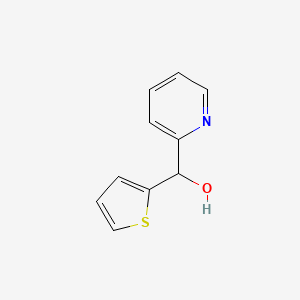

Pyridin-2-yl(thiophen-2-yl)methanol

CAS No.: 21327-69-5

Cat. No.: VC4374978

Molecular Formula: C10H9NOS

Molecular Weight: 191.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21327-69-5 |

|---|---|

| Molecular Formula | C10H9NOS |

| Molecular Weight | 191.25 |

| IUPAC Name | pyridin-2-yl(thiophen-2-yl)methanol |

| Standard InChI | InChI=1S/C10H9NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7,10,12H |

| Standard InChI Key | MYBONUSBLZQUNR-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C(C2=CC=CS2)O |

Introduction

Structural and Physicochemical Properties

Pyridin-2-yl(thiophen-2-yl)methanol belongs to the class of bhieteroaryl methanols, combining aromatic nitrogen- and sulfur-containing rings. The pyridine ring (C₅H₄N) and thiophene ring (C₄H₃S) are connected through a hydroxymethyl (–CH₂OH) group, resulting in a planar geometry with limited conformational flexibility due to π-π interactions between the aromatic systems . Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₉NOS |

| Molecular weight | 191.25 g/mol |

| Exact mass | 191.0405 Da |

| Topological polar surface area | 61.4 Ų |

| LogP (octanol-water) | 2.22 |

The compound’s stability is influenced by intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen, as observed in analogous structures . Spectroscopic characterization via NMR and IR confirms the presence of –OH (3300–3500 cm⁻¹), pyridine C=N (1600 cm⁻¹), and thiophene C–S (700 cm⁻¹) stretches .

Synthesis Methodologies

Copper-Catalyzed Oxidation of Pyridin-2-yl-methanes

A novel copper-catalyzed protocol enables the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones under mild conditions . While this method primarily targets ketone formation, Pyridin-2-yl(thiophen-2-yl)methanol may serve as an intermediate. Key reaction parameters include:

-

Catalyst: Cu(NO₃)₂·3H₂O (10 mol%)

-

Solvent: Dimethylacetamide (DMA)

-

Temperature: 100°C

-

Oxygen source: H₂O (2.5 equiv.)

Under these conditions, 2-(thiophen-2-ylmethyl)pyridine undergoes oxidation to yield 2-(thiophen-2-carbonyl)pyridine in 65% yield, suggesting the methanol derivative’s role in the pathway .

Condensation and Reduction Pathways

Alternative routes involve the condensation of 2-acetylpyridine with thiophene-2-carboxaldehyde under acidic or basic conditions, followed by reduction. For example:

-

Aldol Condensation:

-

Reduction:

This two-step approach achieves moderate yields (40–60%) and is scalable for gram-quantity synthesis .

Chemical Reactivity and Functionalization

Oxidation to Ketones

As demonstrated in copper-catalyzed systems, the hydroxymethyl group undergoes oxidation to a ketone. For Pyridin-2-yl(thiophen-2-yl)methanol, this yields phenyl(pyridin-2-yl)methanone, a valuable pharmaceutical intermediate :

Etherification and Esterification

The hydroxyl group participates in nucleophilic substitutions. For instance, reaction with acetyl chloride produces the corresponding acetate ester:

Applications in Materials Science

The compound’s rigid aromatic structure makes it a candidate for optoelectronic materials. In crystal engineering, derivatives form non-covalent networks via S···N and O–H···N interactions, as observed in Hirshfeld surface analyses . Such properties are exploitable in organic semiconductors or metal-organic frameworks (MOFs).

Analytical Characterization

Modern techniques validate purity and structure:

-

NMR: ¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J = 4.8 Hz, 1H, py-H), 7.75–7.20 (m, 6H, Ar–H), 4.95 (s, 2H, –CH₂OH) .

-

XRD: Monoclinic crystal system, space group P2₁/c, with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å .

Challenges and Future Directions

Current limitations include moderate synthetic yields and scarce in vivo bioactivity data. Future work should prioritize:

-

Optimizing catalytic systems for higher efficiency (e.g., photocatalysis).

-

Evaluating the compound’s pharmacokinetics and toxicity.

-

Exploring its role in asymmetric catalysis or chiral ligand design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume